

PTP1B-IN-14: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest		
Compound Name:	PTP1B-IN-14	
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Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, including those of insulin and leptin.[1][2][3] Its role in dephosphorylating the insulin receptor and downstream substrates, as well as the Janus kinase 2 (JAK2) associated with the leptin receptor, has positioned it as a significant therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[4][5][6] The development of potent and selective PTP1B inhibitors is a major focus of drug discovery efforts. PTP1B-IN-14 is a selective, allosteric inhibitor of PTP1B, offering a promising avenue for therapeutic intervention by avoiding the highly conserved active site of protein tyrosine phosphatases.[1] This document provides a comprehensive technical overview of the chemical structure, properties, and relevant experimental methodologies associated with PTP1B-IN-14.

Chemical Structure and Physicochemical Properties

PTP1B-IN-14 is a small molecule inhibitor with a molecular formula of C27H19N5O.[1] Its chemical structure is depicted below, generated from its SMILES notation.



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Figure 1: 2D Chemical Structure of

PTP1B-IN-14.

The key physicochemical and pharmacological properties of **PTP1B-IN-14** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C27H19N5O	[1]
Molecular Weight	589.73 g/mol	[1]
IC50 (PTP1B)	0.72 μΜ	[1]
Binding Site	Allosteric	[1]
SMILES	O=C(CSC1=NC2=C(S1)C=C(N3C(C4=C(C3=O)C=CC=C4)= O)C=C2)NC5=NN=C(SCC6=C C(C)=CC=C6)S5	[1]

Table 1: Physicochemical and Pharmacological Properties of **PTP1B-IN-14**.

Mechanism of Action and Signaling Pathways

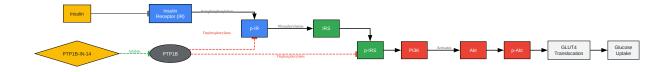
PTP1B-IN-14 functions as an allosteric inhibitor, meaning it binds to a site on the PTP1B enzyme distinct from the active site.[1] This binding induces a conformational change in the enzyme that ultimately reduces its catalytic activity. Allosteric inhibition is a desirable characteristic for PTP1B inhibitors as it can lead to greater selectivity over other highly homologous protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP).[7]



PTP1B negatively regulates the insulin and leptin signaling pathways.[4][6] By inhibiting PTP1B, **PTP1B-IN-14** is expected to enhance these signaling cascades, leading to improved glucose uptake and increased satiety, respectively.

Insulin Signaling Pathway

The insulin signaling pathway is initiated by the binding of insulin to the insulin receptor (IR), a receptor tyrosine kinase. This binding triggers the autophosphorylation of the IR, leading to the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS then activates downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.[2] PTP1B dephosphorylates both the activated insulin receptor and IRS proteins, thus dampening the insulin signal.[8] Inhibition of PTP1B by **PTP1B-IN-14** would therefore be expected to prolong the phosphorylated state of the IR and IRS, leading to enhanced downstream signaling and increased glucose uptake.[9]



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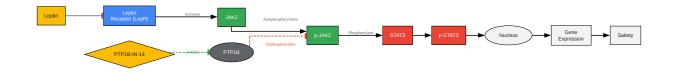
Caption: Insulin signaling pathway and the inhibitory role of PTP1B.

Leptin Signaling Pathway

Leptin, a hormone primarily produced by adipose cells, signals satiety to the brain, thereby regulating food intake and energy expenditure. Leptin binds to the leptin receptor (LepR), which is associated with Janus kinase 2 (JAK2). This binding leads to the autophosphorylation and activation of JAK2, which then phosphorylates the LepR. The phosphorylated receptor serves as a docking site for Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription



of genes involved in appetite control.[5] PTP1B dephosphorylates JAK2, thus attenuating the leptin signal.[6] Inhibition of PTP1B by **PTP1B-IN-14** is expected to enhance leptin signaling, leading to a greater sense of satiety.[4]



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Caption: Leptin signaling pathway and the inhibitory role of PTP1B.

Experimental Protocols

Detailed experimental protocols for the characterization of **PTP1B-IN-14** are not publicly available. However, based on standard methodologies for evaluating PTP1B inhibitors, the following protocols can be inferred.

PTP1B Inhibition Assay (IC50 Determination)

The inhibitory activity of **PTP1B-IN-14** against PTP1B is typically determined using a colorimetric assay with para-nitrophenyl phosphate (pNPP) as a substrate. The dephosphorylation of pNPP by PTP1B produces para-nitrophenol (pNP), which has a yellow color and can be quantified by measuring its absorbance at 405 nm.

Materials:

- Recombinant human PTP1B enzyme
- PTP1B-IN-14 (or other test compounds) dissolved in DMSO
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- pNPP substrate solution (e.g., 10 mM in assay buffer)



- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of **PTP1B-IN-14** in DMSO.
- In a 96-well plate, add 2 μL of the diluted inhibitor solutions to the respective wells. For the control (100% activity) and blank wells, add 2 μL of DMSO.
- Add 88 μL of assay buffer containing a pre-determined amount of recombinant PTP1B to each well.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 10 μL of the pNPP substrate solution to each well.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding 10 μL of 10 M NaOH to each well.
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of PTP1B-IN-14 relative to the control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

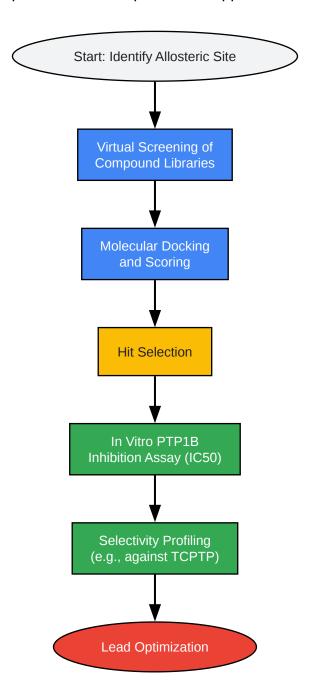
Selectivity Profiling

To assess the selectivity of **PTP1B-IN-14**, similar enzymatic assays would be performed against a panel of other protein tyrosine phosphatases, particularly those with high sequence homology to PTP1B, such as TCPTP, SHP-1, and SHP-2. The IC50 values obtained for these other phosphatases would be compared to the IC50 value for PTP1B to determine the selectivity profile. Specific quantitative selectivity data for **PTP1B-IN-14** is not currently available in the public domain.



Experimental Workflow: Allosteric Inhibitor Screening

The discovery of allosteric inhibitors like **PTP1B-IN-14** often involves a multi-step screening process that combines computational and experimental approaches.



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Caption: A general workflow for the discovery of allosteric PTP1B inhibitors.



Conclusion

PTP1B-IN-14 represents a valuable research tool for studying the role of PTP1B in various physiological and pathological processes. Its allosteric mechanism of action provides a basis for the development of more selective therapeutic agents for the treatment of type 2 diabetes and obesity. Further studies are warranted to fully elucidate its selectivity profile and its effects in cellular and in vivo models of insulin and leptin resistance. While specific experimental data for **PTP1B-IN-14** is limited, the established methodologies for PTP1B inhibitor characterization provide a clear framework for its continued investigation.

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